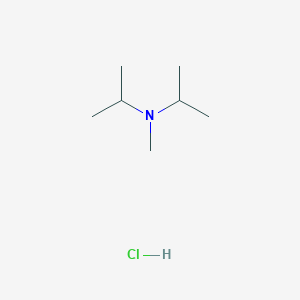
Diisopropylmethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropylmethylamine hydrochloride is a chemical compound with the molecular formula C8H19NCl. It is a derivative of diisopropylmethylamine, where the amine group is protonated to form a hydrochloride salt. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diisopropylmethylamine hydrochloride can be synthesized through the reaction of diisopropylmethylamine with hydrochloric acid. The reaction typically involves mixing the amine with an aqueous solution of hydrochloric acid, resulting in the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of reactors and purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Diisopropylmethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can be used to convert the compound to its free base form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and strong bases are employed.
Major Products Formed:
Oxidation: Diisopropylmethylamine oxide.
Reduction: Diisopropylmethylamine.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Diisopropylmethylamine hydrochloride is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is used in biochemical assays and as a stabilizer for biological samples.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: this compound is employed in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism by which diisopropylmethylamine hydrochloride exerts its effects depends on its application. In organic synthesis, it acts as a base, facilitating nucleophilic attacks on electrophilic centers. In biochemical assays, it stabilizes proteins and enzymes by maintaining the pH of the solution.
Molecular Targets and Pathways Involved:
Organic Synthesis: Targets electrophilic centers in organic molecules.
Biochemical Assays: Interacts with proteins and enzymes to maintain structural integrity.
Comparaison Avec Des Composés Similaires
Triethylamine: Used as a base in organic synthesis.
Propriétés
Formule moléculaire |
C7H18ClN |
|---|---|
Poids moléculaire |
151.68 g/mol |
Nom IUPAC |
N-methyl-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)8(5)7(3)4;/h6-7H,1-5H3;1H |
Clé InChI |
GCCWAZLCTWKRNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


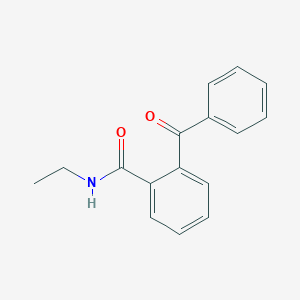
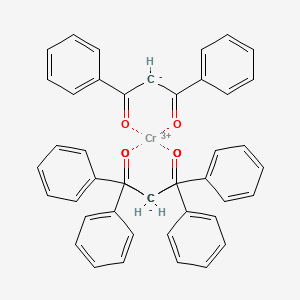
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
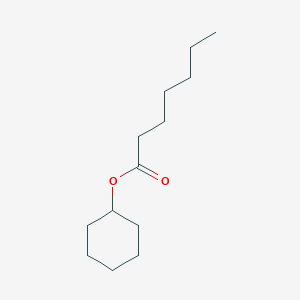
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
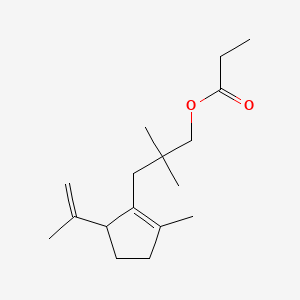

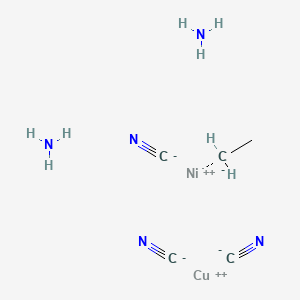
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
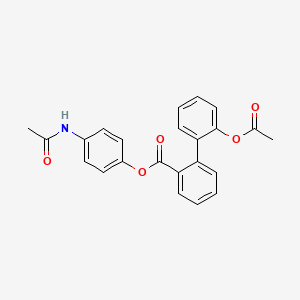

![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
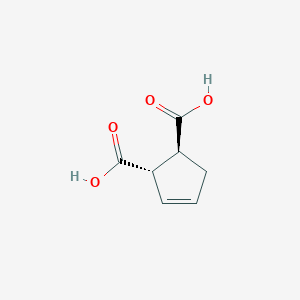
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
